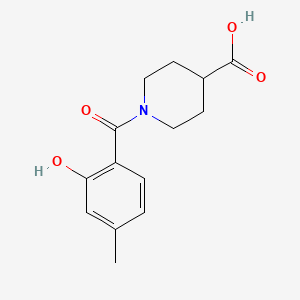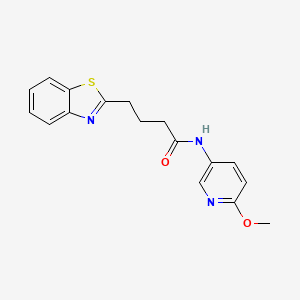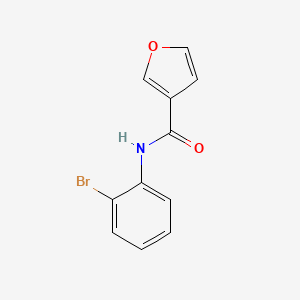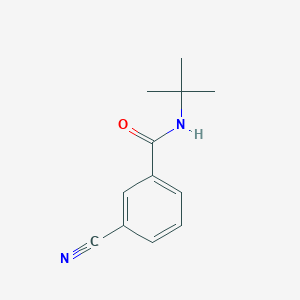![molecular formula C17H17N3O2 B7469579 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide, also known as ACBCB, is a compound that belongs to the class of benzamide derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide is not fully understood. However, it has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. Additionally, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to have potent anticancer and antifungal activity, making it a potential candidate for the development of new cancer and antifungal drugs.
However, there are also limitations to using 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide. One potential direction is to further study its mechanism of action and its effects on different cell types. Another potential direction is to develop new derivatives of 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide that have improved efficacy and reduced toxicity. Additionally, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide could be further studied for its potential applications in the treatment of other diseases, such as inflammatory conditions and fungal infections.
Conclusion
In conclusion, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide is a compound that has potential applications in scientific research due to its unique properties. It has been found to have anticancer, antifungal, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, its mechanism of action and potential toxicity need to be further studied before it can be used in clinical trials.
Méthodes De Synthèse
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 3-aminobenzoic acid with cyclopropylamine to form 3-(cyclopropylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form 3-(cyclopropylamino)benzoyl chloride, which is further reacted with 2-aminobenzamide to form 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide.
Applications De Recherche Scientifique
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has several potential applications in scientific research. It has been found to have anticancer activity, making it a potential candidate for cancer treatment. It has also been found to have antifungal activity, making it a potential candidate for the treatment of fungal infections. Additionally, 2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-12-5-3-4-11(10-12)16(21)20-15-7-2-1-6-14(15)17(22)19-13-8-9-13/h1-7,10,13H,8-9,18H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAZKDPPNQYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)



![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)







![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
